4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,4-dinitrophenyl group, a fluorine atom, and a trifluoromethyl group. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours. This reaction yields a mixture of products, which can be separated by chromatography . Another approach involves the use of dichloromethane as a solvent, which leads to a higher yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The electron-deficient aromatic ring facilitates nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.
Reduction Products: Amines derived from the reduction of nitro groups.
Oxidation Products: Oxidized derivatives, potentially including nitroso or nitro compounds.
Scientific Research Applications
4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through nucleophilic aromatic substitution. The electron-withdrawing nitro and trifluoromethyl groups enhance the compound’s reactivity towards nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar nucleophilic aromatic substitution reactions.
Trifluoromethylbenzene Derivatives: Share the trifluoromethyl group, contributing to similar electron-withdrawing effects.
Fluorobenzene Derivatives: Contain the fluorine atom, influencing reactivity and stability.
Uniqueness
4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. The presence of both nitro and trifluoromethyl groups significantly enhances its reactivity in nucleophilic aromatic substitution reactions, making it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-(2,4-dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2O4/c14-11-4-1-7(5-10(11)13(15,16)17)9-3-2-8(18(20)21)6-12(9)19(22)23/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMSPQZLXAIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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